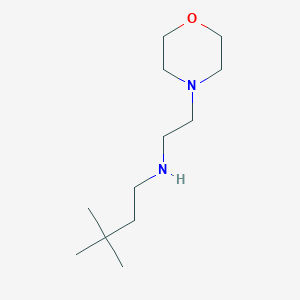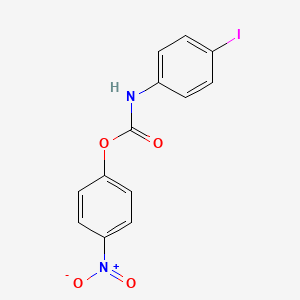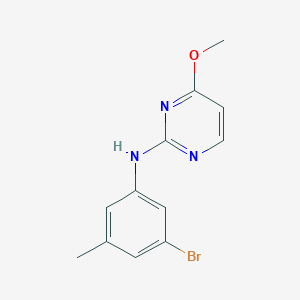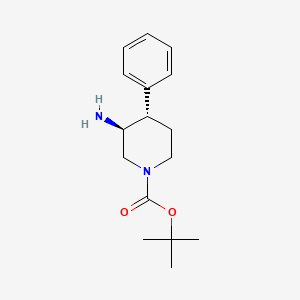
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine
Übersicht
Beschreibung
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is an organic compound that features a unique combination of a dimethyl-butyl group and a morpholin-4-yl-ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves the reaction of 3,3-dimethylbutylamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In medicinal applications, it may interact with specific receptors to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethyl-butyl)-amine: Lacks the morpholin-4-yl-ethyl group, resulting in different chemical properties and applications.
(2-Morpholin-4-yl-ethyl)-amine: Lacks the 3,3-dimethyl-butyl group, leading to variations in reactivity and biological activity.
Uniqueness
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the presence of both the dimethyl-butyl and morpholin-4-yl-ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H26N2O |
|---|---|
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)4-5-13-6-7-14-8-10-15-11-9-14/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
DCXVWHBHSCNKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)




![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)



![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)



